molecular formula C9H12IN3O2 B14654310 1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide CAS No. 52142-81-1

1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide

Cat. No.: B14654310
CAS No.: 52142-81-1
M. Wt: 321.11 g/mol
InChI Key: DHCNMOOLYSWBMV-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide is a heterocyclic compound that belongs to the benzimidazole family. Benzimidazoles are known for their broad range of chemical and biological properties, making them significant in various fields such as pharmaceuticals, agriculture, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide typically involves the nitration of 1,3-dimethylbenzimidazole followed by iodination. Common methods for synthesizing benzimidazole derivatives include the Debus-Radziszewski synthesis, Wallach synthesis, and the dehydrogenation of imidazolines .

Industrial Production Methods

Industrial production methods for benzimidazole derivatives often involve large-scale nitration and iodination processes under controlled conditions to ensure high yield and purity. These processes may utilize continuous flow reactors to enhance efficiency and safety .

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon for reduction reactions. Oxidizing agents like potassium permanganate are used for oxidation reactions .

Major Products Formed

The major products formed from these reactions include various substituted benzimidazole derivatives, which can have different biological and chemical properties .

Scientific Research Applications

1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. These interactions can disrupt cellular processes, making the compound effective against certain pathogens .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylbenzimidazole: Lacks the nitro and iodide groups, making it less reactive.

    5-Nitrobenzimidazole: Contains the nitro group but lacks the dimethyl and iodide groups.

    2,3-Dihydro-1H-benzimidazole: Lacks the nitro, dimethyl, and iodide groups

Uniqueness

1,3-Dimethyl-5-nitro-2,3-dihydro-1H-benzimidazol-1-ium iodide is unique due to the presence of both nitro and iodide groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

52142-81-1

Molecular Formula

C9H12IN3O2

Molecular Weight

321.11 g/mol

IUPAC Name

1,3-dimethyl-5-nitro-1,2-dihydrobenzimidazol-1-ium;iodide

InChI

InChI=1S/C9H11N3O2.HI/c1-10-6-11(2)9-5-7(12(13)14)3-4-8(9)10;/h3-5H,6H2,1-2H3;1H

InChI Key

DHCNMOOLYSWBMV-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1CN(C2=C1C=CC(=C2)[N+](=O)[O-])C.[I-]

Origin of Product

United States

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